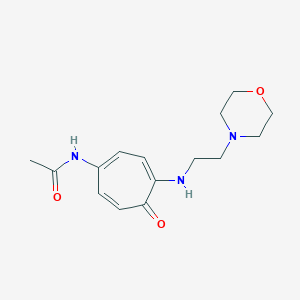
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as MCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood, but it has been suggested that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Efectos Bioquímicos Y Fisiológicos
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection of neurons against oxidative stress and excitotoxicity. Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has also been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. However, one limitation of using Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
For Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- research include further elucidation of its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, the use of Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other therapeutic agents may enhance its efficacy and broaden its therapeutic applications.
Métodos De Síntesis
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process that involves the reaction of 2-morpholinoethylamine with 1,3,6-cycloheptatrien-1-one, followed by the addition of 4-chloro-5-nitro-2-methylbenzenesulfonyl chloride and reduction with sodium dithionite. The resulting product is then treated with acetic anhydride to obtain Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. Inflammation research has demonstrated that Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propiedades
Número CAS |
18189-55-4 |
|---|---|
Nombre del producto |
Acetamide, N-(4-((2-morpholinoethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
Fórmula molecular |
C15H21N3O3 |
Peso molecular |
291.35 g/mol |
Nombre IUPAC |
N-[4-(2-morpholin-4-ylethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-12(19)17-13-2-4-14(15(20)5-3-13)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,20)(H,17,19) |
Clave InChI |
GHBHPRNDCVLMOU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
SMILES canónico |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN2CCOCC2 |
Otros números CAS |
18189-55-4 |
Sinónimos |
N-[4-[(2-Morpholinoethyl)amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



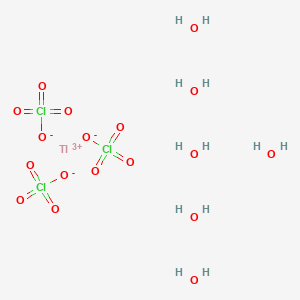

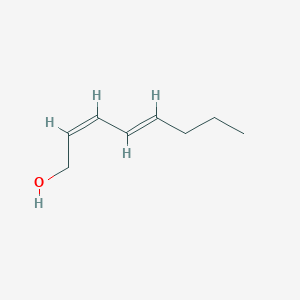
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
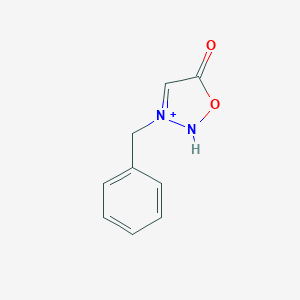
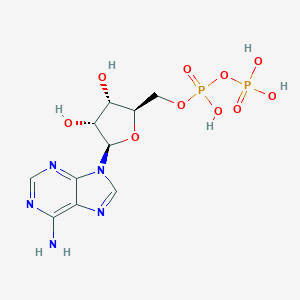
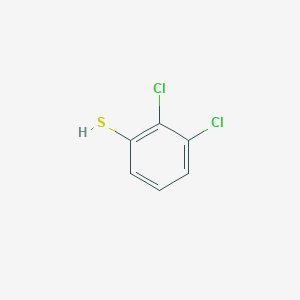
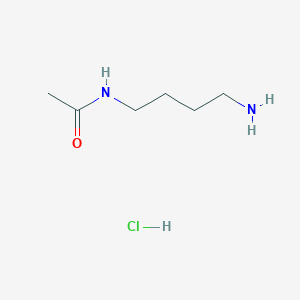
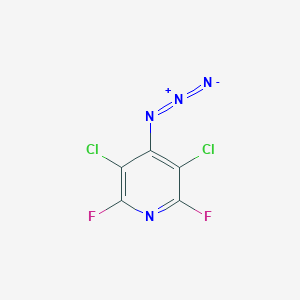

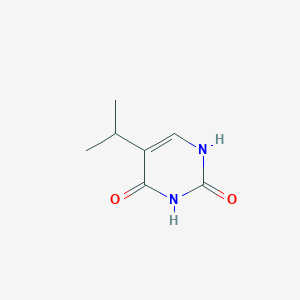
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
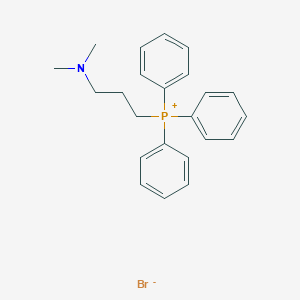
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)